molecular formula C15H13BrO4 B14751181 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Cat. No.: B14751181
M. Wt: 337.16 g/mol
InChI Key: PDYDHCGUSNDMCF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted benzoic acids.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-(Benzyloxy)-5-bromo-3-methoxyphenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structure, characterized by a benzyloxy group, a bromo substituent, and a methoxy group, suggests diverse reactivity and interaction with biological targets.

  • Molecular Formula : C₁₅H₁₃BrO₃
  • Molar Mass : Approximately 337.17 g/mol
  • Melting Point : 193.0 to 197.0 °C
  • Solubility : Soluble in organic solvents due to its aromatic nature

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. The compound's structural features allow it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-methoxybenzoic acidAnticancer (MCF-7)7.17 ± 0.94
4-Bromo-2-methoxybenzoic acidAnti-inflammatoryNot specified
Methyl 5-bromo-2-methoxy-4-methylbenzoateAntioxidantNot specified

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer pathways. This inhibition can lead to a reversal of transformed phenotypes in certain cell types, indicating potential applications in cancer therapy.

Case Study: Anticancer Activity

In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For instance, derivatives of benzoic acids have shown significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies indicate that similar compounds can inhibit kinase activities vital for cell signaling pathways associated with cancer proliferation.

Table 2: Interaction Profiles of Related Compounds

Compound NameTarget EnzymeEffectReference
5-Bromo-2-methoxybenzoic acidMEK KinaseInhibition
4-Bromo-2-methoxybenzoic acidCOX EnzymeAnti-inflammatory

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-3-methoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PDYDHCGUSNDMCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br

Origin of Product

United States

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